Site-Specific 3-13C Labeling Enables Distinct NMR and Metabolic Flux Data vs. 2-13C Analog
L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) incorporates the 13C isotope at the C3 (β-carbon) position of the serine backbone . This specific labeling is crucial for tracking the metabolic fate of the serine β-carbon, which is distinct from the C2 (α-carbon) position labeled in the 2-13C analog . In NMR applications, the 13C nucleus at position 3 provides a unique chemical shift and coupling pattern, allowing for the unambiguous assignment of resonances and the tracking of the C3 carbon through biosynthetic pathways, such as its conversion to glycine or incorporation into the one-carbon pool [1]. This site-specific information is lost if a uniformly labeled or differently positioned analog is substituted.
| Evidence Dimension | Isotope labeling position in serine backbone |
|---|---|
| Target Compound Data | 13C at C3 (β-carbon) |
| Comparator Or Baseline | L-Serine-N-t-Boc, O-Bz Ether (2-13C) with 13C at C2 (α-carbon) |
| Quantified Difference | Different NMR chemical shift; distinct metabolic fate (C3 contributes to one-carbon metabolism vs. C2 generally retained in amino acid backbone) |
| Conditions | NMR spectroscopy; metabolic flux analysis in cellular or in vitro systems |
Why This Matters
Site-specific labeling provides unique, position-dependent spectroscopic and metabolic information not obtainable with the 2-13C analog, directly impacting the validity of structural and flux data.
- [1] Metallo, C. M., Walther, J. L., & Stephanopoulos, G. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 2009. View Source
